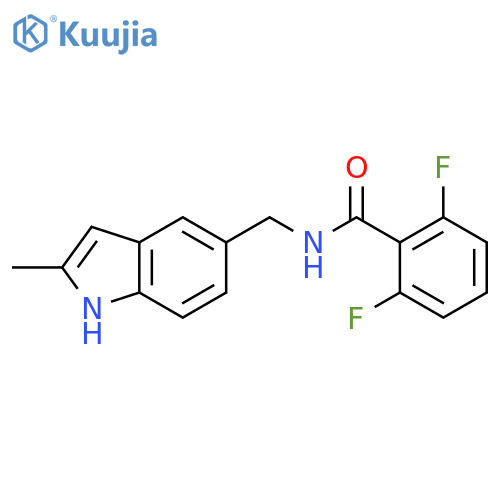

Cas no 852136-47-1 (2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide)

852136-47-1 structure

商品名:2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide

- 2,6-difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

- Benzamide, 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]-

- SR-01000130190

- AKOS024591882

- SR-01000130190-1

- 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

- 852136-47-1

- F0651-0057

-

- インチ: 1S/C17H14F2N2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22)

- InChIKey: NEIIFCLNGDNKFL-UHFFFAOYSA-N

- ほほえんだ: C(NCC1C=CC2=C(C=1)C=C(C)N2)(=O)C1=C(F)C=CC=C1F

計算された属性

- せいみつぶんしりょう: 300.10741940g/mol

- どういたいしつりょう: 300.10741940g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 44.9Ų

じっけんとくせい

- 密度みつど: 1.319±0.06 g/cm3(Predicted)

- ふってん: 478.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.60±0.46(Predicted)

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0651-0057-2μmol |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-10mg |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-2mg |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-3mg |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-5μmol |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-5mg |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-10μmol |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-1mg |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0651-0057-4mg |

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

852136-47-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

852136-47-1 (2,6-difluoro-N-(2-methyl-1H-indol-5-yl)methylbenzamide) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量